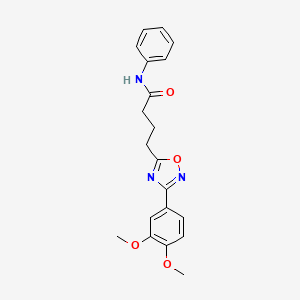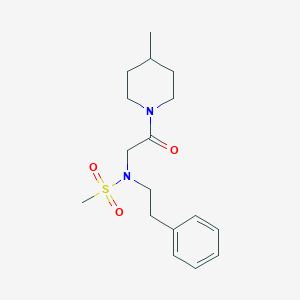
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, also known as CX546, is a drug compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX546 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and physiological effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced long-term potentiation, and improved memory formation. It has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
実験室実験の利点と制限
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in lab experiments is its ability to enhance cognitive function and improve memory, which can be useful in studying the mechanisms underlying these processes. However, one limitation is that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have varying effects depending on the dose and duration of treatment, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective ampakines that can target specific subtypes of AMPA receptors.
3. Investigation of the long-term effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide on synaptic plasticity and memory formation.
4. Exploration of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide as a cognitive enhancer in healthy individuals.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide is a promising drug compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to enhance cognitive function and improve memory makes it a valuable tool for studying the mechanisms underlying these processes. Further research is needed to fully understand the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide and to develop more potent and selective ampakines for therapeutic use.
合成法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-(cyclohexylamino)-1-propanol to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and increase synaptic plasticity in animal models.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h9-12,15H,1-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHNYYDLYTJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

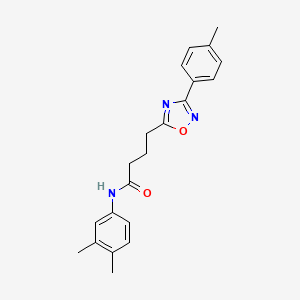


![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)
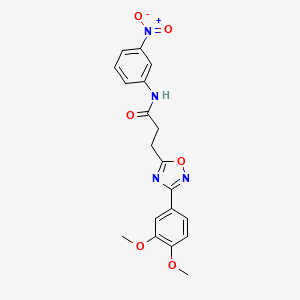
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
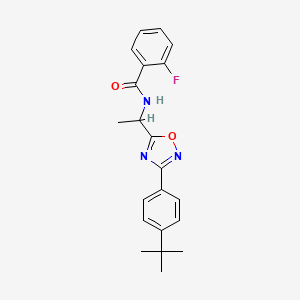

![N-(4-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7688656.png)

![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7688690.png)
